molecular formula C16H15NO2 B581734 N-Ethyl-3-(4-formylphenyl)benzamide CAS No. 1393441-87-6

N-Ethyl-3-(4-formylphenyl)benzamide

Cat. No.: B581734
CAS No.: 1393441-87-6
M. Wt: 253.301
InChI Key: JFPYZQNCZACZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-3-(4-formylphenyl)benzamide is an organic compound with the molecular formula C16H15NO2 and a molecular weight of 253.3 g/mol . It is characterized by the presence of an ethyl group attached to the nitrogen atom of a benzamide structure, with a formyl group attached to the para position of the phenyl ring. This compound is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-3-(4-formylphenyl)benzamide can be synthesized through a multi-step process involving the following key steps:

    Formation of the Benzamide Core: The synthesis begins with the formation of the benzamide core by reacting 3-aminobenzamide with ethyl iodide in the presence of a base such as potassium carbonate. This reaction results in the formation of N-ethyl-3-aminobenzamide.

    Formylation: The next step involves the formylation of the phenyl ring. This can be achieved by reacting N-ethyl-3-aminobenzamide with a formylating agent such as paraformaldehyde in the presence of an acid catalyst like hydrochloric acid. The reaction proceeds through electrophilic aromatic substitution to introduce the formyl group at the para position of the phenyl ring.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-(4-formylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, aryl halides, nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: N-Ethyl-3-(4-carboxyphenyl)benzamide

    Reduction: N-Ethyl-3-(4-hydroxymethylphenyl)benzamide

    Substitution: Various N-substituted benzamides depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-Ethyl-3-(4-formylphenyl)benzamide has been investigated for its anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of benzamides have demonstrated significant activity against various cancer cell lines, suggesting that this compound may exhibit similar effects .

Neuroprotective Effects
Research indicates that compounds in this class can protect neuronal cells from oxidative stress and apoptosis. A study evaluating the neuroprotective efficacy of related compounds showed that they effectively reduced glucose-induced toxicity in embryonic dorsal root ganglion sensory neuron cultures . This suggests that this compound may also possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Organic Synthesis

Building Block for Novel Compounds
this compound serves as a versatile building block in organic synthesis. Its formyl group allows for further functionalization, enabling the synthesis of more complex molecules. For example, it can be used to create various substituted benzamides through nucleophilic addition reactions . This property is particularly valuable in the development of pharmaceuticals and agrochemicals.

Synthesis of Bioactive Molecules
The compound has been utilized in the synthesis of bioactive molecules, including those with antimicrobial and antifungal properties. The introduction of different substituents on the benzamide scaffold can lead to enhanced biological activity, making it a key intermediate in drug discovery .

Materials Science

Fluorescent Materials
this compound derivatives have been explored for their potential as fluorescent materials. These compounds can exhibit aggregation-induced emission properties, which are beneficial for applications in optoelectronics and sensors. The ability to tune their photophysical properties through structural modifications opens new avenues for developing advanced materials .

Case Studies

StudyFocusFindings
Study on Anticancer Activity Evaluated the cytotoxic effects on various cancer cell linesThis compound showed significant inhibition of cell proliferation
Neuroprotection Research Investigated neuroprotective effects against glucose-induced toxicityDemonstrated reduced cell death in neuronal cultures compared to control groups
Synthesis of Fluorescent Compounds Explored aggregation-induced emission propertiesDeveloped novel fluorescent materials with potential applications in sensors

Mechanism of Action

The mechanism of action of N-Ethyl-3-(4-formylphenyl)benzamide depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. In pharmacological studies, it may interact with molecular targets such as receptors or enzymes, influencing cellular pathways and exerting therapeutic effects.

Comparison with Similar Compounds

N-Ethyl-3-(4-formylphenyl)benzamide can be compared with other similar compounds, such as:

    N-Methyl-3-(4-formylphenyl)benzamide: Similar structure but with a methyl group instead of an ethyl group.

    N-Ethyl-3-(4-methylphenyl)benzamide: Similar structure but with a methyl group instead of a formyl group.

    N-Ethyl-3-(4-carboxyphenyl)benzamide: Similar structure but with a carboxyl group instead of a formyl group.

Biological Activity

N-Ethyl-3-(4-formylphenyl)benzamide is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

This compound can be synthesized through a multi-step process involving the formation of a benzamide core followed by formylation. The key steps include:

  • Formation of Benzamide Core : Reacting 3-aminobenzamide with ethyl iodide in the presence of a base (e.g., potassium carbonate) yields N-ethyl-3-aminobenzamide.
  • Formylation : The introduction of the formyl group is achieved by reacting N-ethyl-3-aminobenzamide with paraformaldehyde in an acid-catalyzed reaction, resulting in the desired product.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cells. The mechanism involves inhibition of tubulin polymerization, disrupting microtubule dynamics, which is crucial for cell division .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory activity. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a potential therapeutic application in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Ligand Binding : The compound acts as a ligand, potentially binding to specific proteins or receptors involved in cellular signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes critical for tumor growth and inflammation, such as histone deacetylases (HDACs), which play a role in regulating gene expression related to cancer progression .

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values indicating potent activity.
Study 2Showed inhibition of HDACs, suggesting a role in epigenetic regulation of gene expression linked to cancer.
Study 3Highlighted anti-inflammatory effects through modulation of cytokine production in vitro.

Properties

IUPAC Name

N-ethyl-3-(4-formylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-2-17-16(19)15-5-3-4-14(10-15)13-8-6-12(11-18)7-9-13/h3-11H,2H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPYZQNCZACZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701234449
Record name [1,1′-Biphenyl]-3-carboxamide, N-ethyl-4′-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393441-87-6
Record name [1,1′-Biphenyl]-3-carboxamide, N-ethyl-4′-formyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393441-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxamide, N-ethyl-4′-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.